Nile Blue Methacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

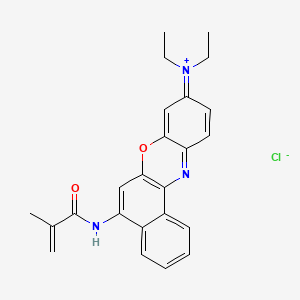

C24H24ClN3O2 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

diethyl-[5-(2-methylprop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium chloride |

InChI |

InChI=1S/C24H23N3O2.ClH/c1-5-27(6-2)16-11-12-19-21(13-16)29-22-14-20(26-24(28)15(3)4)17-9-7-8-10-18(17)23(22)25-19;/h7-14H,3,5-6H2,1-2,4H3;1H |

InChI Key |

PPEXHWSVWLFAHE-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C(=C)C)OC2=C1)CC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nile Blue Methacrylamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nile Blue Methacrylamide (B166291) (NBM), a fluorescent monomer with significant applications in the development of advanced sensor technologies and bioimaging.

Chemical Structure and Core Properties

Nile Blue Methacrylamide is a derivative of the well-known Nile Blue dye, functionalized with a methacrylamide group. This modification allows for its covalent incorporation into polymer backbones, a key feature for the development of stable and leach-resistant sensors.[1]

Chemical Structure:

Table 1: Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene)-2-methylprop-2-enamide | - |

| CAS Number | 699018-10-5 | [2][3] |

| Molecular Formula | C₂₄H₂₄ClN₃O₂ | [2][3] |

| Molecular Weight | 421.92 g/mol | [2][3] |

| Appearance | Dark purple crystals | [4] |

| Solubility | Soluble in various organic solvents. | [5] |

Physicochemical and Spectroscopic Properties

The utility of NBM is intrinsically linked to its sensitive photophysical properties, which are highly dependent on the local chemical environment, particularly pH and solvent polarity.

pH-Dependent Absorption and Emission

NBM exhibits a significant shift in its absorption and fluorescence spectra in response to changes in pH.[6] In acidic environments, the molecule is protonated, leading to different electronic transitions compared to its deprotonated state in alkaline conditions.[6] This property is the foundation of its use as a pH sensor.[6] When incorporated into polymers, this pH-dependent spectral shift can be finely tuned. For instance, polymers containing NBM have shown absorption maxima around 600 nm at pH 5, shifting to approximately 500 nm at pH 7.[7]

Solvatochromism

Table 2: Spectroscopic Properties of Nile Blue in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | 493 | 574 |

| Acetone | 499 | 596 |

| DMF | 504 | 598 |

| Ethanol | 628 | 667 |

| Water | 635 | 674 |

| 1.0 N HCl (pH=1.0) | 457 | 556 |

Note: Data for the parent Nile Blue dye, which is indicative of NBM's properties.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided in the supporting information of the publication by Madsen et al. in the Journal of the American Chemical Society (2013).[6][8] The general scheme involves the reaction of Nile Blue with methacryloyl chloride.

Logical Workflow for Synthesis:

Polymerization of this compound

NBM can be incorporated into polymers using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A critical consideration is that Nile Blue derivatives can act as spin traps, retarding the polymerization.[6] To mitigate this, NBM should be added at a high monomer conversion (typically >80%).[6]

Experimental Workflow for Polymerization:

Intracellular pH Measurement

Polymers functionalized with NBM can be used for intracellular pH sensing in live cells. The principle relies on the ratiometric or intensiometric changes in fluorescence upon pH variation within cellular compartments like lysosomes and endosomes.[6][9]

Protocol for Live-Cell Imaging: A detailed protocol for live-cell imaging using NBM-labeled polymers can be adapted from established methods for fluorescent pH sensors. The following is a generalized workflow:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.

-

Probe Incubation: Incubate the cells with the NBM-labeled polymer nanoparticles at a predetermined concentration (e.g., 1.0 g/L) for a specified duration (e.g., 24 hours) to allow for cellular uptake.[10]

-

Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove any extracellular nanoparticles.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters. For NBM, excitation is typically in the green-yellow range (around 550 nm), and emission is collected in the far-red to near-infrared region (650-750 nm).[11]

-

Data Analysis: Analyze the fluorescence intensity or the ratio of intensities at two different emission wavelengths to determine the intracellular pH, often with the aid of a calibration curve.

Signaling Pathways and Cellular Applications

NBM itself does not directly participate in signaling pathways. Instead, it serves as a reporter on the physiological state of the cell, specifically the pH of various organelles. Changes in intracellular pH are associated with numerous cellular processes and signaling events, including cell proliferation, apoptosis, and ion transport.

Logical Relationship for pH Sensing Application:

Conclusion

This compound is a versatile fluorescent monomer with significant potential in the development of advanced materials for sensing and bioimaging. Its pH-sensitive and solvatochromic properties, combined with its ability to be covalently integrated into polymer structures, make it an invaluable tool for researchers in chemistry, materials science, and drug development. The methodologies outlined in this guide provide a foundation for the synthesis, polymerization, and application of this promising compound. For detailed experimental procedures, readers are encouraged to consult the primary literature cited herein.

References

- 1. [PDF] Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. polysciences.com [polysciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Nile Blue Methacrylamide Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nile Blue Methacrylamide (B166291) (NBM), a fluorescent monomer with significant applications in the development of advanced biosensors and drug delivery systems. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the key chemical processes.

Introduction

Nile Blue Methacrylamide (NBM) is a derivative of the Nile Blue dye, functionalized with a polymerizable methacrylamide group. This modification allows for the covalent incorporation of the highly fluorescent and environmentally sensitive Nile Blue chromophore into polymer backbones. The resulting polymers are instrumental in creating fluorescent nanoparticles and hydrogels for applications such as pH sensing, bioimaging, and targeted drug delivery.[1][2] The covalent linkage of the dye ensures signal stability by preventing leaching, a common issue with physically entrapped dyes.[1]

Synthesis of this compound

The synthesis of this compound involves the acylation of the free amine of Nile Blue A with methacryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The general reaction for the synthesis of this compound is depicted below. Nile Blue A reacts with methacryloyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM) or chloroform.

Experimental Protocol

This protocol is based on established synthetic routes for NBM.[1]

Materials:

-

Nile Blue A (perchlorate or chloride salt)

-

Methacryloyl chloride

-

Pyridine (or triethylamine), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nile Blue A (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes.

-

Acylation: Slowly add methacryloyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude NBM is typically a dark purple solid and requires purification to remove unreacted starting materials and byproducts.[1][3] Column chromatography is the most effective method for this purpose.[1]

Purification Workflow

The purification process involves the separation of the desired NBM monomer from impurities based on their differential adsorption to a stationary phase.

Experimental Protocol

Equipment and Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Eluent: Dichloromethane (DCM) and Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM) and pack the chromatography column.

-

Sample Loading: Dissolve the crude NBM in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

-

Elution: Begin elution with 100% DCM and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 5% MeOH in DCM).

-

Fraction Collection: Collect fractions and monitor the separation using TLC. The pure NBM typically appears as a distinct colored band.

-

Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound monomer as a dark purple solid.[3]

Characterization and Data

The identity and purity of the synthesized NBM should be confirmed using various analytical techniques.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Weight | 421.92 g/mol | [4] |

| Appearance | Dark purple crystals/solid | [3] |

| Purity (after chromatography) | >85% (by HPLC) | [3] |

| Typical Yield | Not explicitly reported, synthesis is feasible | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Characteristic peaks for the methacrylamide and Nile Blue moieties are expected. | [5] |

| UV-Vis Absorption (in Ethanol) | λmax ≈ 627 nm | [1] |

| Molar Absorptivity (in Ethanol) | ε ≈ 73,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Emission (in Ethanol) | λem ≈ 670 nm | [1] |

Applications in Research and Drug Development

Purified this compound is a valuable monomer for the synthesis of "smart" polymers with applications in:

-

pH-Responsive Nanosensors: The fluorescence of the Nile Blue moiety is often pH-dependent, making NBM-containing polymers suitable for creating sensors to probe the pH of biological microenvironments, such as within cells or tumors.[1]

-

Bioimaging: The strong fluorescence in the far-red to near-infrared region allows for deep-tissue imaging with reduced background autofluorescence.[1]

-

Drug Delivery Vehicles: NBM can be copolymerized to form fluorescently labeled nanoparticles or hydrogels for tracking the delivery and release of therapeutic agents.[2]

Conclusion

This technical guide outlines a reliable methodology for the synthesis and purification of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of materials science, biotechnology, and drug development, enabling the creation of advanced fluorescent polymeric materials. The successful synthesis and purification of this monomer are critical first steps in the development of innovative diagnostic and therapeutic tools.

References

Spectroscopic Properties of Nile Blue Methacrylamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Blue Methacrylamide (NBM) is a fluorescent monomer that incorporates the well-characterized Nile Blue chromophore. This derivative allows for the covalent integration of the dye into polymeric structures, creating materials with built-in spectroscopic sensing capabilities. The sensitivity of the Nile Blue core to its local environment, particularly polarity and pH, makes NBM a valuable building block for the development of advanced sensors, bioimaging agents, and responsive drug delivery systems. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a discussion of its application in sensing, with a focus on pH-responsive systems.

Spectroscopic Properties

The photophysical characteristics of this compound are governed by the electronic structure of its core Nile Blue moiety. These properties, including absorption and emission wavelengths, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime, are highly sensitive to the solvent environment and the protonation state of the dye.

Solvatochromism

The absorption and emission maxima of Nile Blue and its derivatives exhibit a pronounced solvatochromic effect, shifting to longer wavelengths (a red shift) as the polarity of the solvent increases. While specific data for the this compound monomer across a wide range of solvents is not extensively documented in the literature, the behavior of the parent compound, Nile Blue, provides a strong indication of the expected trends.

Table 1: Spectroscopic Properties of Nile Blue in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | 493 | 574 |

| Acetone | 499 | 596 |

| Dimethylformamide (DMF) | 504 | 598 |

| Ethanol | 628 | 667 |

| Water | 635 | 674 |

Note: Data presented is for the parent Nile Blue dye, which is the core chromophore of this compound.[1]

pH-Dependent Spectral Properties

The absorption and fluorescence of this compound are highly dependent on pH due to the protonation and deprotonation of the dye's iminium group. In acidic conditions, the dye is protonated, leading to a blue-shifted absorption maximum. As the pH increases, deprotonation occurs, resulting in a red-shifted absorption. This property is fundamental to the design of pH sensors based on NBM. When incorporated into polymers, these pH-dependent spectral shifts can be finely tuned. For instance, Nile Blue-labeled polymers can exhibit an absorption maximum around 600 nm at pH 5, which shifts to approximately 500 nm at pH 7.[2]

Table 2: pH-Dependent Spectroscopic Data of Nile Blue Derivatives

| Compound/System | Condition | Absorption λmax (nm) | Emission λmax (nm) |

| Nile Blue Dye | 1.0 N HCl (pH=1.0) | 457 | 556 |

| Nile Blue Dye | 0.1 N NaOH (pH=11.0) | 522 | 668 |

| Nile Blue-labeled Polymer | pH 5 | ~600 | - |

| Nile Blue-labeled Polymer | pH 7 | ~500 | - |

Note: Data for Nile Blue Dye is for the parent compound.[1][2] Data for the Nile Blue-labeled polymer demonstrates the spectral shifts when the chromophore is in a polymeric environment.[2]

Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime

Table 3: Photophysical Parameters of Nile Blue

| Parameter | Value | Solvent |

| Molar Absorptivity (ε) | 76,800 cm⁻¹M⁻¹ | Ethanol |

| Molar Absorptivity (ε) | 76,800 cm⁻¹M⁻¹ | Methanol |

| Fluorescence Quantum Yield (Φf) | 0.27 | Ethanol |

| Fluorescence Quantum Yield (Φf) | 0.27 | Methanol |

| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol |

Note: Data presented is for the parent Nile Blue dye.[3][4][5]

Experimental Protocols

Accurate and reproducible characterization of the spectroscopic properties of this compound is essential for its effective application. The following sections provide detailed protocols for key experimental procedures.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not extensively published, the general synthetic route involves the reaction of a Nile Blue derivative with methacryloyl chloride. The synthesis of similar Nile Blue monomers has been described in the literature.[6] Characterization of the synthesized monomer is typically performed using techniques such as ¹H NMR to confirm the chemical structure, and HPLC to assess purity.[2]

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 400-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum. Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) from the spectra.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The slope of the resulting linear fit will be the molar absorptivity (ε).

-

Fluorescence Spectroscopy: Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

This compound

-

Quantum yield standard with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Measure the fluorescence emission spectrum for each solution of the sample and the standard. The emission range should cover the entire fluorescence band.

-

Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

-

Data Analysis:

-

For each spectrum, integrate the area under the emission curve to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.[7][8][9][10]

-

Fluorescence Lifetime Measurement

This protocol outlines the general procedure for measuring the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

TCSPC system with a pulsed laser source and a single-photon detector

-

This compound solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute colloidal silica (B1680970) suspension)

Procedure:

-

Instrument Setup:

-

Select a pulsed laser source with an excitation wavelength appropriate for this compound (e.g., in the range of 550-630 nm).

-

Set the repetition rate of the laser such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.

-

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Measure the instrument response function by collecting the scattered light at the excitation wavelength. The FWHM of the IRF determines the time resolution of the system.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Collect the fluorescence decay by detecting single photons emitted from the sample after each laser pulse and recording their arrival times relative to the pulse.

-

Continue data acquisition until a sufficient number of photons have been collected to generate a smooth decay curve.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

The pH-dependent spectroscopic properties of this compound are a direct result of the protonation/deprotonation equilibrium of its chromophore. This behavior can be harnessed to create sensors that signal changes in local pH.

pH-Sensing Mechanism

The iminium group of the Nile Blue chromophore can exist in a protonated or deprotonated state, depending on the pH of the surrounding medium. Protonation in acidic conditions alters the electronic structure of the molecule, leading to a shift in its absorption and emission spectra. This reversible equilibrium forms the basis of its use as a pH indicator.

Caption: Protonation/deprotonation equilibrium of the this compound chromophore.

Experimental Workflow for Spectroscopic Characterization

A systematic workflow is crucial for the comprehensive spectroscopic analysis of this compound. This involves a series of steps from sample preparation to data interpretation.

Caption: A typical experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a versatile fluorescent monomer with significant potential in the development of advanced materials for sensing and bioimaging. Its rich spectroscopic properties, characterized by strong solvatochromism and pH-sensitivity, allow for the rational design of probes and sensors. While a complete set of photophysical data for the monomer itself is an area for further investigation, the well-understood behavior of the core Nile Blue chromophore provides a solid foundation for its application. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to accurately characterize and effectively utilize this compound in their scientific endeavors.

References

- 1. polysciences.com [polysciences.com]

- 2. Nile blue acrylamide | Benchchem [benchchem.com]

- 3. Nile Blue [omlc.org]

- 4. Nile Blue [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. edinst.com [edinst.com]

- 9. iss.com [iss.com]

- 10. agilent.com [agilent.com]

- 11. horiba.com [horiba.com]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. simtrum.com [simtrum.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. edinst.com [edinst.com]

Nile Blue Methacrylamide fluorescence emission and excitation spectra.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fluorescence emission and excitation spectra of Nile Blue Methacrylamide (B166291). It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for utilizing this versatile fluorescent monomer.

Core Photophysical Properties

Nile Blue Methacrylamide is a derivative of the highly fluorescent Nile Blue dye, engineered with a polymerizable methacrylamide group. This feature allows for its covalent incorporation into polymer backbones, preventing dye leaching and ensuring long-term signal stability in various applications, including bioimaging and sensor development.[1] The photophysical properties of Nile Blue and its derivatives are environmentally sensitive, making them valuable probes for polarity and pH.[1][2]

Spectral Data Summary

The following table summarizes the key quantitative data for Nile Blue, the parent chromophore of this compound. It is important to note that the spectral characteristics of this compound, once polymerized, can be influenced by the polymer matrix and the local microenvironment.[1]

| Property | Value | Solvent/Conditions | Source |

| Absorption Maximum (λabs) | ~635 nm | Aqueous solution | [1] |

| 627.5 nm | Ethanol | [3][4] | |

| 626.8 nm | Methanol | [5] | |

| 586 nm | Incorporated into a ternary polyampholyte | [1] | |

| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 | at 627.5 nm in Ethanol | [3] |

| 76,800 cm-1M-1 | at 626.8 nm in Methanol | [5] | |

| 67,000 cm-1M-1 | at 627.5 nm in Ethanol | [4] | |

| Excitation Maximum (λex) | ~470 nm | Polymerized into a polyethylene (B3416737) (glycol) dimethacrylate matrix | [6] |

| 500 nm | Ethanol | [3] | |

| 540 nm | Methanol | [5] | |

| 633 nm | General | [7] | |

| Emission Maximum (λem) | 660-680 nm | In a ternary polyampholyte containing acrylamide (B121943) Nile Blue | [1] |

| ~660 nm | General | [7] | |

| Fluorescence Quantum Yield (ΦF) | 0.27 | Ethanol | [3][4] |

| 0.27 | Methanol (used as a standard) | [8] | |

| 0.26 | Ethylene glycol (at 24 °C) | [5] | |

| 0.11 | Ethanol (at 61 °C) | [5] | |

| Fluorescence Lifetime (τF) | 1.42 ns | Ethanol | [9] |

Experimental Protocols

The characterization of the photophysical properties of this compound involves standard spectroscopic techniques. Below are detailed methodologies based on cited experiments for absorbance and fluorescence measurements.

Absorbance Spectroscopy

Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is suitable for these measurements.[3][5]

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, methanol, or an aqueous buffer). A series of dilutions are then prepared from the stock solution. For molar extinction coefficient determination, the exact concentration of the solutions must be known.

-

Instrument Parameters:

-

Measurement:

-

Use a 1 cm pathlength quartz cuvette.[3]

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Measure the absorbance spectra of the sample solutions. To avoid inner filter effects in subsequent fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1.[3]

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield.

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for these measurements.[3]

Methodology:

-

Sample Preparation: Use the same solutions prepared for absorbance measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[3]

-

Instrument Parameters:

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (or a chosen excitation wavelength) and scan a range of longer wavelengths to collect the emitted fluorescence.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan a range of shorter wavelengths. The resulting spectrum should be similar in shape to the absorption spectrum.

-

Data Correction: The recorded spectra should be corrected for wavelength-dependent instrument sensitivity and background (dark counts).[3]

-

-

Quantum Yield Determination:

-

The relative fluorescence quantum yield can be calculated using a standard with a known quantum yield (e.g., Nile Blue in methanol, ΦF = 0.27).[8]

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Visualizing Experimental Workflows and Principles

To further elucidate the processes involved in characterizing this compound, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.

Caption: Experimental workflow for characterizing the photophysical properties of this compound.

References

- 1. Nile blue acrylamide | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nile Blue [omlc.org]

- 4. PhotochemCAD | Nile Blue [photochemcad.com]

- 5. Nile Blue [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. researchgate.net [researchgate.net]

- 9. Nile blue - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solvatochromic Behavior of Nile Blue Methacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solvatochromism and Nile Blue Methacrylamide (B166291)

Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, is a powerful tool in chemical and biological research. This change in color, observed as a shift in the absorption or emission spectra, provides insights into the solute-solvent interactions and the local microenvironment. Nile Blue and its derivatives are prominent examples of solvatochromic dyes, valued for their sensitivity to environmental polarity and their applications as fluorescent probes.

Nile Blue Methacrylamide (NBMA) is a functionalized derivative of Nile Blue, incorporating a methacrylamide group that allows for its covalent incorporation into polymer backbones.[1] This feature is particularly advantageous in the development of sensors and drug delivery systems, as it prevents dye leaching and ensures long-term stability.[2] Understanding the solvatochromic behavior of NBMA is crucial for designing and optimizing these applications, as the dye's spectral properties can be tuned by the surrounding solvent or polymer matrix. This guide provides an in-depth overview of the solvatochromic properties of a close analog, Nile Blue Acrylamide, offering valuable data and experimental protocols for researchers in the field.

Quantitative Solvatochromic Data

The solvatochromic shifts of Nile Blue derivatives are indicative of the dye's response to the polarity of its environment. Generally, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases.[3] This is attributed to the stabilization of the more polar excited state relative to the ground state.

The following table summarizes the absorption (λmax) and emission (λmax) maxima for Nile Blue Acrylamide, a structurally similar compound to this compound, in a range of solvents with varying polarities.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | 493 | 574 |

| Acetone | 499 | 596 |

| DMF | 504 | 598 |

| Ethanol | 628 | 667 |

| Water | 635 | 674 |

Note: Data presented is for Nile Blue Acrylamide and serves as a close approximation for this compound.

Experimental Protocols for Solvatochromism Analysis

The investigation of a dye's solvatochromic behavior involves systematic spectroscopic measurements in a variety of solvents.

Materials and Equipment

-

Dye: this compound (NBMA)

-

Solvents: A series of spectroscopic grade solvents with a range of polarities (e.g., Toluene, Acetone, Dimethylformamide, Ethanol, Water).

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Solution Preparation

-

Stock Solution: Prepare a concentrated stock solution of NBMA (e.g., 1 mM) in a solvent in which it is readily soluble, such as DMF or ethanol.

-

Working Solutions: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in each of the selected solvents. The final concentration should be low enough to avoid aggregation, which can affect the spectral properties.[4]

Spectroscopic Measurements

-

Absorption Spectra:

-

Record the UV-Vis absorption spectrum of each working solution over a relevant wavelength range (e.g., 400-800 nm).

-

Use the pure solvent as a blank for background correction.

-

Identify the wavelength of maximum absorption (λmax) for each solvent.

-

-

Emission Spectra:

-

Excite the sample at or near its absorption maximum.

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

Determine the wavelength of maximum emission (λmax) for each solvent.

-

Visualization of Concepts and Workflows

Diagrams are provided below to illustrate the experimental workflow and the underlying principles of solvatochromism.

References

A Technical Guide to the Quantum Yield of Nile Blue Methacrylamide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nile Blue and its Derivatives

Nile Blue is a well-established fluorescent dye belonging to the benzo[a]phenoxazine family.[1] Its derivatives are of significant interest in biomedical research and drug development due to their unique photophysical properties, including high fluorescence and photostability.[1] The absorption and emission spectra of Nile Blue and its derivatives are highly sensitive to the solvent's polarity and pH.[2] This solvatochromism makes them valuable as probes for monitoring local environments, such as within cells or in drug delivery systems.[3]

However, a significant limitation of the parent Nile Blue dye for many biological applications is its low fluorescence quantum yield in aqueous media.[4] The quantum yield of Nile Blue in water is reported to be as low as 0.01.[1] To overcome this, researchers have synthesized various water-soluble derivatives of Nile Blue to enhance their fluorescence characteristics in aqueous environments.[5] Nile Blue Methacrylamide is one such derivative, designed to be incorporated into polymers for sensor applications.[6][7]

Quantitative Data on Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A summary of the reported quantum yields for Nile Blue and some of its water-soluble derivatives in various solvents is presented in the table below. It is important to note that the quantum yield of this compound, when incorporated into a polymer matrix, will be highly dependent on the microenvironment within the polymer.

| Compound | Solvent | Quantum Yield (Φf) |

| Nile Blue | Water | 0.01[1] |

| Nile Blue | Methanol (B129727) | 0.27[1][8] |

| Nile Blue | Ethanol | 0.27[9] |

| Nile Blue | 1,2-Dichloroethane | 0.50[1] |

| Water-soluble 2-hydroxy-Nile Blue derivatives | Aqueous Media | Superior to known water-soluble derivatives[5] |

Experimental Protocol for Determining Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[10] This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

3.1. Materials and Instruments

-

Fluorometer: A calibrated fluorescence spectrophotometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvent: High-purity, spectroscopy-grade water.

-

Standard Compound: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For Nile Blue derivatives, a common standard is Nile Blue in methanol (Φf = 0.27).[1]

-

Sample Compound: this compound.

3.2. Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[10]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The excitation wavelength should be the same for both the standard and the sample.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the fluorometer. The excitation and emission bandwidths should be kept constant throughout the measurements.

-

Integration of Fluorescence Spectra: Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

3.3. Data Analysis

-

Plotting the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Linear Regression: Perform a linear regression for both sets of data. The slope of the resulting line is proportional to the quantum yield.

-

Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2

Where:

-

Φf_std is the quantum yield of the standard.

-

Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Slope_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

n_sample is the refractive index of the sample solution.

-

n_std is the refractive index of the standard solution.

(If the same solvent is used for both the sample and the standard, the refractive index term (n_sample / n_std)^2 becomes 1).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence quantum yield using the comparative method.

Caption: Experimental workflow for quantum yield determination.

Conclusion

While the precise quantum yield of this compound in a purely aqueous solution remains to be definitively reported, this guide provides the necessary context and a robust experimental protocol for its determination. The comparative method, when performed with care, can yield reliable and accurate quantum yield values. For researchers working with this compound, particularly in the development of fluorescent sensors and probes, an accurate determination of its quantum yield in the relevant aqueous environment is a critical step in characterizing its performance and potential for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Nile blue acrylamide | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. studylib.net [studylib.net]

- 5. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. polysciences.com [polysciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Nile Blue [omlc.org]

- 9. Nile Blue [omlc.org]

- 10. chem.uci.edu [chem.uci.edu]

Biocompatibility and Cytotoxicity of Nile Blue Methacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Blue Methacrylamide (B166291) (NBMA) is a fluorescent monomer increasingly utilized in the synthesis of advanced biomaterials for applications such as biosensing, bioimaging, and drug delivery. Its intrinsic fluorescence in the far-red to near-infrared spectrum makes it a valuable component for in vitro and in vivo studies, as these wavelengths offer deeper tissue penetration and reduced background autofluorescence. However, the integration of any new component into biomaterials destined for clinical or research applications necessitates a thorough evaluation of its biocompatibility and cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of NBMA's interaction with biological systems, detailing experimental protocols for its assessment and summarizing available data. While direct and extensive studies on the cytotoxicity of isolated NBMA are limited, this guide draws upon data from studies on Nile Blue (the parent molecule), related methacrylamide polymers, and nanoparticles incorporating Nile Blue derivatives to provide a robust framework for its evaluation.

Data Presentation: Quantitative Biocompatibility and Cytotoxicity

Quantitative data on the biocompatibility and cytotoxicity of Nile Blue Methacrylamide are not extensively available in the literature for the standalone monomer. The focus has primarily been on the properties of polymers and nanoparticles that incorporate NBMA. The following tables summarize representative data for materials containing Nile Blue derivatives and related methacrylates, which can serve as a reference for estimating the potential biological response to NBMA-containing constructs.

Table 1: In Vitro Cytotoxicity Data

| Material/Compound | Cell Line | Assay | Concentration | Result | Reference |

| Nile Blue A | Normal Human Fibroblasts | Colony Formation | 0.1 µg/mL (1h) | >95% reduction in colony formation | |

| Nile Blue A | Li-Fraumeni Syndrome (LFS) cells | Colony Formation | 0.1 µg/mL (1h) | No significant effect | |

| Polyacrylamide-based hydrogel | - | - | - | Low in vivo inflammation | |

| Acrylamide/maleic acid hydrogels | - | In vivo implantation | - | Well-tolerated, non-toxic, highly biocompatible |

Table 2: Hemolysis Assay Data

| Material | Concentration Range | Result | Reference |

| Poly(N-isopropylacrylamide)/AA@SiO2 nanoparticles | 2 - 400 µg/mL | Almost no hemolysis | |

| Mesoporous silica (B1680970) nanoparticles (MSN) | 2 - 400 µg/mL | Dose-dependent hemolysis |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility and cytotoxicity. The following are standard protocols that can be adapted for the evaluation of this compound and its derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

This compound (NBMA) stock solution (dissolved in an appropriate solvent like DMSO, then diluted in culture medium)

-

96-well cell culture plates

-

Target cells (e.g., fibroblasts, endothelial cells, or a specific cancer cell line)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the NBMA stock solution in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of NBMA solution to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve NBMA) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

-

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

NBMA-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of NBMA for a specified time.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

-

Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Reactive Oxygen Species (ROS)

This assay measures the intracellular generation of reactive oxygen species.

-

Materials:

-

NBMA-treated and control cells

-

DCFDA (or H2DCFDA) solution

-

PBS or HBSS

-

Fluorescence microplate reader or fluorescence microscope

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with NBMA at various concentrations for the desired time. Include a positive control (e.g., H2O2).

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove the excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, based on the known effects of similar fluorescent dyes and nanoparticles, several pathways are of interest for future investigation. The generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many nanomaterials and could potentially activate stress-related signaling cascades.

Hypothesized Signaling Pathway Involvement

Caption: Workflow for in vitro cytotoxicity evaluation of NBMA.

Logical Relationship for Biocompatibility Assessment

A Technical Guide to the Photophysical Characteristics of Nile Blue Methacrylamide

For Researchers, Scientists, and Drug Development Professionals

Nile Blue Methacrylamide (NBM) is a fluorescent monomer that incorporates the photophysically active Nile Blue chromophore into a polymerizable scaffold. This unique combination allows for the covalent integration of the dye into polymer backbones, preventing leaching and ensuring long-term stability of the material's fluorescent properties.[1] Its sensitivity to the local microenvironment, particularly polarity, makes it a valuable tool in the development of advanced sensor applications, bioimaging, and drug delivery systems.[1][2][3] This technical guide provides an in-depth overview of the core photophysical characteristics of this compound and its parent dye, Nile Blue, offering a valuable resource for researchers and developers in the field.

Core Photophysical Properties

The photophysical behavior of this compound is intrinsically linked to the electronic structure of the Nile Blue core. Key characteristics include its absorption and emission spectra, quantum yield, and fluorescence lifetime, all of which exhibit a strong dependence on the solvent environment, a phenomenon known as solvatochromism.[4][5][6][7][8]

Nile Blue and its derivatives are characterized by strong absorption in the visible region of the electromagnetic spectrum, with emission occurring at longer wavelengths in the far-red to near-infrared region.[9] This property is particularly advantageous for biological applications as it minimizes background interference from endogenous fluorophores.[9] The absorption (λmax) and emission (λem) maxima are highly sensitive to solvent polarity, pH, and incorporation into a polymer matrix.[1]

Table 1: Solvatochromic Effects on Absorption and Emission Maxima of Nile Blue

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | 493 | 574 |

| Acetone | 499 | 596 |

| N,N-Dimethylformamide (DMF) | 504 | 598 |

| Ethanol (B145695) | 628 | 667 |

| Water | 635 | 674 |

| 1.0 N HCl (pH=1.0) | 457 | 556 |

| 0.1 N NaOH (pH=11.0) | 522 | 668 |

Data sourced from Polysciences, Inc., referencing Jose, J. & Burgess, K. (2006).[3]

When incorporated into a polymer, the absorption maximum of Nile Blue derivatives can shift. For instance, a ternary polyampholyte containing acrylamide (B121943) Nile Blue exhibited an absorption peak at 586 nm.[1] Furthermore, the pH of the environment significantly influences the absorption spectra; Nile Blue-labeled polymers can show a λmax around 600 nm at pH 5, shifting to approximately 500 nm at pH 7.[1][9]

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are crucial for the development of fluorescent probes and are sensitive to the dye's environment.

The quantum yield of Nile Blue is highly solvent-dependent.[10] For example, the quantum yield of Nile Blue in methanol (B129727) is 0.27.[10][11][12] In ethanol, the quantum yield is also reported as 0.27.[11] The fluorescence lifetime of Nile Blue in ethanol has been measured at 1.42 ns.[13] For comparison, Nile Red, a related dye, has a longer lifetime of 3.65 ns in the same solvent.[13] Studies on cationic Nile Blue derivatives have shown resistance to photobleaching, indicating good photostability under specific imaging conditions.[14]

Table 2: Photophysical Parameters of Nile Blue in Different Environments

| Parameter | Value | Solvent/Environment |

| Molar Extinction Coefficient | 76,800 cm-1M-1 | Ethanol (at 627.5 nm) |

| Quantum Yield (ΦF) | 0.27 | Ethanol |

| Quantum Yield (ΦF) | 0.27 | Methanol |

| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol |

Data compiled from various sources.[11][12][13]

Experimental Protocols

The characterization of the photophysical properties of this compound involves standard spectroscopic techniques.

The synthesis of this compound (NBM) has been previously described and generally involves the reaction of Nile Blue with methacryloyl chloride.[9]

Caption: A simplified schematic for the synthesis of this compound.

-

Sample Preparation: Prepare dilute solutions of this compound in the desired solvents (e.g., ethanol, water, toluene) in quartz cuvettes. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

-

Absorption Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm). The wavelength of maximum absorbance (λmax) is determined from this spectrum.

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum. Excite the sample at or near its λmax. Record the emission spectrum, ensuring to correct for instrument-specific wavelength dependencies.[11] The wavelength of maximum emission (λem) is determined from the corrected spectrum.

The relative quantum yield is a commonly used method and is calculated using a well-characterized standard.[15]

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission properties that are similar to the sample (e.g., Rhodamine 6G or Nile Blue in methanol, ΦF = 0.27).[10]

-

Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity of both the sample and the standard. Ensure that the absorbance of both solutions at the excitation wavelength is kept low and identical.

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.

-

Instrumentation: A pulsed laser or light-emitting diode (LED) is used to excite the sample. The emitted photons are detected by a sensitive, high-speed detector.

-

Data Analysis: The time delay between the excitation pulse and the detection of the emitted photon is recorded. By repeating this process, a histogram of photon arrival times is generated, which represents the fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

Caption: A generalized workflow for the photophysical characterization of a fluorescent dye.

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a versatile tool in several advanced applications:

-

Fluorescent Sensors: The sensitivity of its fluorescence to the local environment allows for the development of sensors for various parameters such as pH, polarity, and the presence of specific analytes.[3][9] For example, a ratiometric alcohol sensor has been developed using a polymer incorporating this compound.[3][16]

-

Bioimaging: Cationic Nile Blue derivatives have been successfully used for super-resolution imaging of mitochondria in living cells, demonstrating their potential in advanced cellular imaging techniques.[14]

-

Drug Delivery: The ability to incorporate this compound into biocompatible polymers opens up possibilities for creating fluorescently labeled drug delivery vehicles.[9] This allows for the tracking and monitoring of the drug carrier within biological systems.

-

Polymer Science: Fluorescently labeled polymers synthesized using this compound can be used to study the microenvironment within a polymer matrix.[1]

Conclusion

This compound is a valuable fluorescent monomer with a rich set of photophysical characteristics that are highly sensitive to its environment. Its strong absorption and emission in the red to near-infrared region, coupled with its environmental sensitivity, make it an excellent candidate for a wide range of applications in materials science, biotechnology, and medicine. This guide provides a foundational understanding of its properties and the experimental approaches for their characterization, serving as a critical resource for researchers and developers aiming to leverage this versatile fluorophore in their work.

References

- 1. Nile blue acrylamide | Benchchem [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. polysciences.com [polysciences.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. Exploring solvatochromism in Nile Blue 690 dye: Evaluating dipole moments across the ground and excited states | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Nile Blue [omlc.org]

- 12. Nile Blue [omlc.org]

- 13. Nile blue - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nile Blue Methacrylamide Derivatives and Analogues for Researchers and Drug Development Professionals

December 2025

Abstract

Nile Blue and its derivatives, particularly Nile Blue Methacrylamide (B166291) (NBM), represent a versatile class of fluorescent probes with significant applications in biomedical research and drug development. Possessing unique photophysical properties, including far-red to near-infrared (NIR) fluorescence, solvatochromism, and pH sensitivity, these compounds are invaluable tools for cellular imaging, biosensing, and targeted therapies. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of NBM derivatives and analogues. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate their adoption and exploration in the laboratory.

Introduction

Nile Blue, a member of the benzo[a]phenoxazine family of dyes, has been a staple in histology for over a century for its ability to differentiate between neutral and acidic lipids.[1] The core structure of Nile Blue provides a robust scaffold for chemical modification, leading to the development of a wide array of derivatives and analogues with tailored properties. Among these, Nile Blue Methacrylamide (NBM) has emerged as a key monomer for the synthesis of fluorescent polymers, enabling the creation of stable and versatile nanosensors and imaging agents.[2][3]

This guide will delve into the technical details of NBM and related compounds, offering researchers and drug development professionals the necessary information to harness their potential in areas such as:

-

High-resolution cellular imaging: Targeting specific organelles like lysosomes and mitochondria.

-

Photodynamic Therapy (PDT): Leveraging their ability to generate reactive oxygen species (ROS) for targeted cell killing.

-

Drug Delivery: As components of smart nanoparticles for theranostic applications.

-

Biosensing: Exploiting their sensitivity to local environments, such as pH.

Synthesis of this compound and Analogues

The synthesis of Nile Blue derivatives typically involves an acid-catalyzed condensation reaction. For this compound (NBM) and its analogue, Nile Blue 2-(methacryloyloxy)ethyl carbamate (B1207046) (NBC), the synthesis is summarized in the following sections.

Synthesis of this compound (NBM)

A common synthetic route to NBM involves the reaction of a Nile Blue precursor with methacryloyl chloride. While specific reaction conditions can be optimized, a general protocol is outlined below.[4]

Experimental Protocol:

-

Dissolution: Dissolve the Nile Blue precursor containing a primary or secondary amine in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to the reaction mixture to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of methacryloyl chloride in the same solvent dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified period (typically several hours to overnight) while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound.

Synthesis of Water-Soluble Analogues

To enhance biocompatibility and utility in aqueous environments, water-soluble Nile Blue derivatives can be synthesized by introducing hydrophilic functional groups such as hydroxyls, sulfonic acids, or carboxylic acids.[5] A general method for preparing water-soluble 2-hydroxy-Nile Blue derivatives involves a condensation reaction under mild conditions.[5]

Experimental Protocol:

-

Reaction Mixture: Combine the appropriate 5-(dialkylamino)-2-nitrosophenol and 1-naphthol (B170400) derivative in N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture at 90 °C. Notably, no additional acid catalyst is required for this specific synthesis.[5]

-

Monitoring: Monitor the reaction progress using TLC.

-

Purification: After completion, purify the product using appropriate chromatographic techniques to yield the water-soluble Nile Blue derivative.

Photophysical and Chemical Properties

Nile Blue derivatives exhibit a range of useful photophysical properties that are highly dependent on their molecular structure and local environment.

Quantitative Data

The following tables summarize the key photophysical properties of selected Nile Blue derivatives.

Table 1: Photophysical Properties of this compound (NBM) and Analogues

| Compound | Solvent/Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Reference(s) |

| Nile Blue A | Methanol | 627 | 672 | 76,800 | 0.27 | [1] |

| This compound (NBM) | Ethanol (B145695) | ~600 | ~670 | - | - | [4] |

| Nile Blue Carbamate (NBC) | Ethanol | ~590 | ~670 | - | - | [4] |

| Water-Soluble Derivative 1a | Phosphate Buffer (pH 7.4) | 671 | 675 | - | >0.03 | [5][6] |

| Water-Soluble Derivative 2a | Phosphate Buffer (pH 7.4) | 670 | 674 | - | >0.03 | [5][6] |

| Cationic Nile Blue (CNB-Cl) | PBS | ~630 | ~700 | - | - | [7] |

| Cationic Nile Blue (CNB-Cl) | Octanol | ~630 | ~660 | - | ~8-fold > PBS | [7] |

| Benzo[a]phenoxazinium 1 | Acidified Ethanol | 627 | 643 | 148,000 | 0.58 | [8][9] |

| Benzo[a]phenoxazinium 1 | Aqueous (pH 7.4) | 621 | 651 | 7,943 | 0.21 | [8][9] |

| Benzo[a]phenoxazinium 2 | Acidified Ethanol | 627 | 644 | 102,330 | 0.43 | [8][9] |

| Benzo[a]phenoxazinium 2 | Aqueous (pH 7.4) | 621 | 651 | 11,482 | 0.18 | [8][9] |

Table 2: pH-Dependent Spectral Shifts of Nile Blue Derivatives

| Compound | pH Transition Range | Absorption Shift (λmax, nm) | Emission Shift (λem, nm) | pKa | Reference(s) |

| PMPC25PDPA61NB0.13 | 6.0 - 6.4 | 640 → 585 | - | ~6.2 | [4] |

| PMPC25PDPA59NBC0.08 | 5.0 - 7.0 | Gradual shift from ~600 to ~500 | Onset of stronger emission at pH 4-5 | <6 | [4] |

| PMPC25PDPA62NBM0.13 | 5.0 - 7.0 | Gradual shift from ~600 to ~500 | Onset of stronger emission at pH ~6.5 | ~6.5 | [4] |

Applications in Biomedical Research

The unique properties of this compound derivatives and their analogues make them powerful tools in various biomedical applications.

Cellular Imaging

Nile Blue derivatives are extensively used for fluorescent imaging of live and fixed cells, with specific analogues designed to target different subcellular compartments.

Nile Blue itself is a lipophilic dye that can be used to visualize lipids in cryosectioned tissues.[10]

Experimental Protocol for Staining Cryosections:

-

Tissue Preparation: Cryosection unfixed tissues at an appropriate temperature for the tissue type (e.g., -30°C for adipose tissue, -15°C for heart tissue).[10]

-

Fixation: Fix the sections with 4% paraformaldehyde in PBS for 10-15 minutes. Avoid lipid-extracting fixatives like ethanol or methanol.[10]

-

Staining: Wash the sections with PBS and then stain with a solution containing Nile Blue (e.g., 5 µM) for 10 minutes.[10]

-

Mounting and Imaging: Wash again with PBS and mount with an appropriate mounting medium. Image using a fluorescence microscope with excitation around 625 nm.[10]

Cationic Nile Blue derivatives have been specifically designed for targeting mitochondria, the powerhouses of the cell.[7] Their positive charge facilitates accumulation within the negatively charged mitochondrial matrix.

Experimental Protocol for Mitochondrial Staining:

-

Cell Culture: Culture adherent cells on coverslips or in imaging dishes.

-

Staining Solution Preparation: Prepare a working solution of the cationic Nile Blue probe (e.g., 50-500 nM) in a suitable buffer or cell culture medium.

-

Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with a warm buffer (e.g., PBS) to remove excess dye.

-

Imaging: Image the cells using a confocal or fluorescence microscope with appropriate laser lines and emission filters (e.g., excitation at 633 nm, emission collected from 640-750 nm).[7]

Experimental Workflow for Cellular Imaging

Caption: A generalized workflow for staining cells with Nile Blue derivatives for fluorescence microscopy.

Photodynamic Therapy (PDT)

Certain Nile Blue derivatives act as potent photosensitizers, localizing in specific organelles and inducing cell death upon photoirradiation. Many of these derivatives are lysosomotropic, accumulating in lysosomes.[11][12]

Mechanism of Lysosomotropic Photodynamic Therapy:

The proposed mechanism for the photocytotoxic action of lysosomotropic Nile Blue derivatives involves the following steps:

-

Cellular Uptake and Lysosomal Accumulation: The dye enters the cell and accumulates in the acidic environment of the lysosomes, often via an ion-trapping mechanism.[12]

-

Photoexcitation: Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a higher energy state.

-

Reactive Oxygen Species (ROS) Generation: The excited photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[11]

-

Lysosomal Damage: The ROS produced within the lysosomes damage the lysosomal membrane, leading to its rupture.[13]

-

Release of Hydrolytic Enzymes: The rupture of lysosomes releases a cocktail of hydrolytic enzymes (e.g., cathepsins) into the cytoplasm.[11]

-

Apoptosis Induction: These enzymes degrade cellular components, leading to a cascade of events that ultimately result in apoptotic cell death.

Signaling Pathway for Lysosomotropic PDT

Caption: The signaling pathway of lysosomotropic PDT mediated by Nile Blue derivatives.

pH Sensing

The fluorescence properties of certain Nile Blue derivatives are sensitive to pH, making them useful as ratiometric pH sensors. This is particularly relevant for studying acidic organelles like lysosomes and the tumor microenvironment.[4] The mechanism relies on the protonation and deprotonation of the dye molecule, which alters its electronic structure and, consequently, its absorption and emission spectra.[4]

Mechanism of Mitochondrial Targeting

Caption: The mechanism of mitochondrial targeting by cationic Nile Blue analogues.

Polymerization of this compound

This compound can be copolymerized with other monomers to create fluorescent polymers with tailored properties. These polymers are particularly useful for creating stable fluorescent nanoparticles for bioimaging and sensing applications. However, it is important to note that NBM can act as a polymerization inhibitor or retarder, similar to other phenothiazine-based molecules.[4]

Experimental Protocol for Copolymerization (Late Addition Method):

To circumvent the inhibitory effects, NBM can be added late in the polymerization reaction.

-

Initiate Polymerization: Start the polymerization of the primary monomer(s) (e.g., using reversible addition-fragmentation chain transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP)).

-

Monitor Conversion: Monitor the monomer conversion using techniques like ¹H NMR spectroscopy.

-

Late Addition of NBM: When the monomer conversion reaches a high level (e.g., 70-80%), add the this compound to the reaction mixture.[4]

-

Continue Polymerization: Allow the polymerization to proceed to completion.

-

Purification: Purify the resulting fluorescent polymer to remove any unreacted monomers and other impurities.

Conclusion

This compound derivatives and their analogues are a powerful and versatile class of molecules for researchers and drug development professionals. Their tunable photophysical properties, coupled with the ability to target specific cellular compartments, make them indispensable tools for a wide range of applications, from fundamental cell biology to the development of novel therapeutic and diagnostic agents. This guide provides a solid foundation of technical information to facilitate the effective use of these compounds in the laboratory. Further exploration of their chemical space will undoubtedly lead to the development of even more sophisticated and impactful probes and therapies in the future.

References

- 1. Nile Blue [omlc.org]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photodynamic destruction of lysosomes mediated by Nile blue photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation-Induced Emission (AIE) Properties of Nile Blue Methacrylamide: A Technical Guide for Researchers

Disclaimer: This technical guide is a theoretical exploration of the potential aggregation-induced emission (AIE) properties of Nile Blue Methacrylamide (B166291). As of the latest literature review, dedicated research focusing on the AIE characteristics of this specific compound is not extensively available. The content presented herein is based on the established principles of AIE, the known photophysical properties of Nile Blue and its derivatives, and data from analogous AIE-active systems. The experimental protocols and data are provided as a predictive framework for potential research applications.

Introduction to Nile Blue Methacrylamide and Aggregation-Induced Emission

Nile Blue is a well-known phenoxazine (B87303) dye utilized in histology and as a fluorescent probe.[1] Its methacrylamide derivative, this compound, incorporates a polymerizable group, allowing for its covalent integration into polymer backbones for various sensor applications.[2][3][4] The concept of Aggregation-Induced Emission (AIE) describes a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dissolved state become highly luminescent upon aggregation.[5] This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While classic examples of AIEgens include molecules like tetraphenylethylene (B103901) (TPE)[5], the structural features of Nile Blue suggest a potential for AIE-like behavior under specific conditions. This guide explores the hypothetical AIE properties of this compound and its potential applications in drug development and bioimaging.

Proposed Mechanism of Aggregation-Induced Emission

The proposed AIE mechanism for this compound is centered on the restriction of intramolecular rotation of the diethylamino groups and the planarity of the phenoxazine core upon aggregation. In a dilute solution, the molecule is likely in a relaxed, non-planar conformation, and the free rotation of its substituent groups provides non-radiative pathways for the excited state to decay, resulting in weak fluorescence. When the molecules aggregate, for instance, in a poor solvent or when incorporated into a collapsed polymer chain, the steric hindrance and intermolecular interactions would restrict these rotations. This rigidified conformation is hypothesized to block the non-radiative decay channels, forcing the excited state to decay radiatively and thus "turning on" the fluorescence.

Caption: Proposed AIE mechanism for this compound.